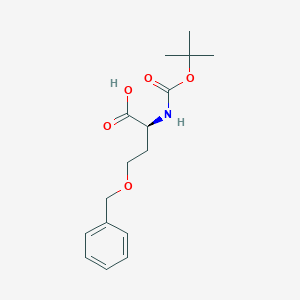

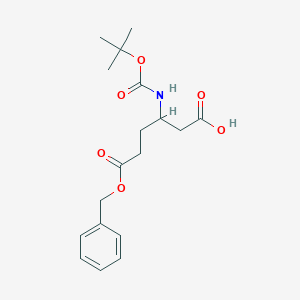

Boc-L-beta-homoglutamic acid 6-benzyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

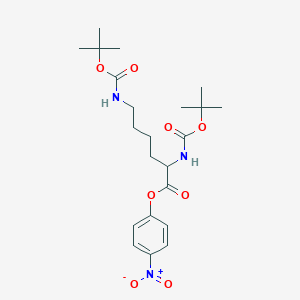

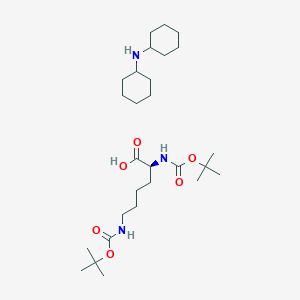

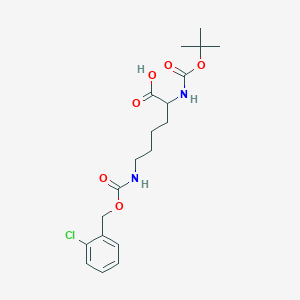

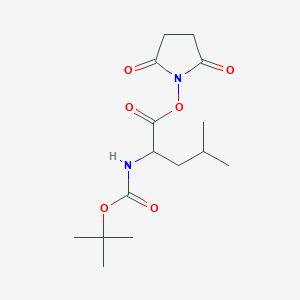

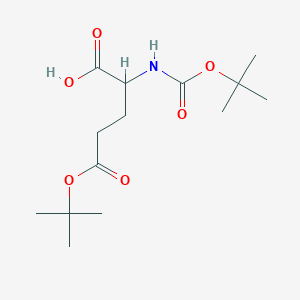

Boc-L-beta-homoglutamic acid 6-benzyl ester, also known as Boc-Hgl-OBzl, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a white powder with a molecular formula of C18H25NO6 and a molecular weight of 351.39 .

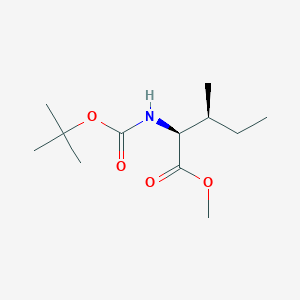

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1 . The Canonical SMILES string is CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O . It has a predicted density of 1.178±0.06 g/cm3 and a predicted boiling point of 530.0±45.0 °C .

Wissenschaftliche Forschungsanwendungen

Aggregational Behavior in Solvents

Studies have shown that Boc-L-glutamic acid oligomeric benzyl esters, which are structurally related to Boc-L-beta-homoglutamic acid 6-benzyl ester, exhibit interesting aggregational behavior in solvents like benzene and dioxane. These oligomeric molecules tend to form aggregates, and their behavior has been analyzed using techniques like SAXS (Small Angle X-ray Scattering) and Fourier transform IR spectroscopy. The aggregational behavior is influenced by factors such as the concentration of the solution and the presence of bulky Boc groups which can hinder the formation of aggregates (Ishida et al., 2002) (Okabayashi et al., 2002).

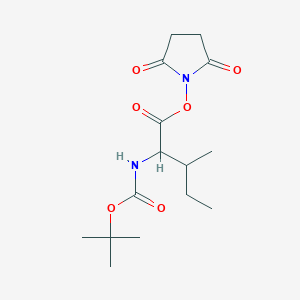

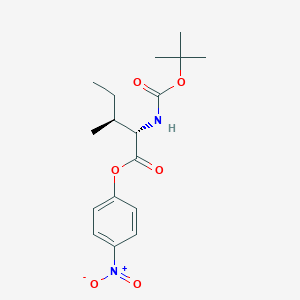

Synthesis and Chemical Transformations

Synthesis of Related Compounds:

- Conversion to Diazoketone Intermediate: The synthesis of N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a precursor to pharmaceutically active compounds, involves a conversion to the diazoketone intermediate, showcasing a stepwise procedure in a liquid phase. This conversion plays a crucial role in the production of HIV protease inhibitors (Pollet et al., 2009).

- Optically Pure β-Amino Acids Synthesis: The synthesis of orthogonally protected optically pure β-amino acids, such as constrained phenylalanine analogs, has been described. These syntheses involve complex chemical transformations and are crucial for the development of peptide-based therapeutic agents (Kawahata & Goodman, 1999).

Molecular Binding and Interaction

Molecular Discrimination by Capsule

A study utilized a self-assembled cylindrical capsule to bind N-alpha-protected amino acid esters, including those related to this compound. This study provides insights into how such molecules can be selectively encapsulated and recognized, offering potential applications in molecular sensing and drug delivery systems (Hayashida et al., 2002).

Chemical Stability and Modification

Synthesis of Stable Analogs

In a quest to enhance the stability of certain peptide-based drugs, analogs were synthesized where the ester bond was replaced by a more stable linkage. This approach can be potentially applied to the stability enhancement of compounds structurally related to this compound, thus making them more suitable for in vivo studies (Amblard et al., 1993).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABNOCWCLLYHKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402794 |

Source

|

| Record name | 6-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218943-30-7 |

Source

|

| Record name | 6-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.